molecular formula C17H21F3N4O3S B2365472 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2199014-76-9

2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2365472
CAS No.: 2199014-76-9
M. Wt: 418.44
InChI Key: UWOJINVCBLSXHS-UHFFFAOYSA-N
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Description

2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C17H21F3N4O3S and its molecular weight is 418.44. The purity is usually 95%.
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Biological Activity

The compound 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C15H20N4O3S
  • Molecular Weight : 320.41 g/mol
  • Key Functional Groups :
    • Trifluoromethyl group
    • Sulfonamide moiety
    • Piperidine ring

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μM
Enterococcus faecalis62.5 μM
Escherichia coli31.2 μM

The compound exhibits bactericidal activity against Gram-positive bacteria, with mechanisms involving inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Anti-inflammatory Effects

In vitro studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Study on Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of the compound against various strains of bacteria. The results indicated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.007 mg/mL, significantly outperforming conventional antibiotics like ciprofloxacin .

Evaluation of Biofilm Inhibition

Another significant finding was its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen in chronic infections. The compound demonstrated a biofilm inhibitory concentration (MBIC) of 62.216–124.432 μg/mL, indicating its potential as a therapeutic agent in biofilm-related infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the piperidine and imidazole rings can enhance the biological activity of this compound. For instance, variations in the trifluoromethyl group have been linked to improved antibacterial potency .

Properties

IUPAC Name

2-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O3S/c1-12-21-16(10-23(12)2)28(25,26)24-8-6-13(7-9-24)11-27-15-5-3-4-14(22-15)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOJINVCBLSXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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